2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a thiadiazole ring, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy structure.
2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide: Another compound with a similar phenylsulfanyl and chlorophenoxy moiety
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3O2S2 |
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Molecular Weight |
420.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-19(2,25-14-10-8-13(20)9-11-14)17(24)21-18-23-22-16(27-18)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,23,24) |
InChI Key |
HRVAYSLQCOCTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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